2,6-Bis(4-tert-butylphenyl)aniline

Thermal stability Vapor deposition OLED manufacturing

2,6-Bis(4-tert-butylphenyl)aniline, systematically named 4,4′′-di-tert-butyl-[1,1′:3′,1′′-terphenyl]-2′-amine, is a meta-terphenyl monoamine featuring a central aniline ring substituted at the 2- and 6-positions with 4-tert-butylphenyl groups. The compound has the molecular formula C₂₆H₃₁N, a molecular weight of 357.53 g·mol⁻¹, a reported melting point of 113 °C, and a predicted boiling point of 459.9 ± 14.0 °C.

Molecular Formula C26H31N
Molecular Weight 357.5 g/mol
CAS No. 340187-67-9
Cat. No. B8746081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-tert-butylphenyl)aniline
CAS340187-67-9
Molecular FormulaC26H31N
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C)N
InChIInChI=1S/C26H31N/c1-25(2,3)20-14-10-18(11-15-20)22-8-7-9-23(24(22)27)19-12-16-21(17-13-19)26(4,5)6/h7-17H,27H2,1-6H3
InChIKeyMMFJPAITCADHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-tert-butylphenyl)aniline (CAS 340187-67-9): A Sterically Shielded m-Terphenyl Amine for Electronic Materials and Ligand Design


2,6-Bis(4-tert-butylphenyl)aniline, systematically named 4,4′′-di-tert-butyl-[1,1′:3′,1′′-terphenyl]-2′-amine, is a meta-terphenyl monoamine featuring a central aniline ring substituted at the 2- and 6-positions with 4-tert-butylphenyl groups [1]. The compound has the molecular formula C₂₆H₃₁N, a molecular weight of 357.53 g·mol⁻¹, a reported melting point of 113 °C, and a predicted boiling point of 459.9 ± 14.0 °C . Its structure imparts significant steric bulk around the primary amine, which is a critical differentiator when selecting aniline-based building blocks for organic semiconductors, photoresists, or coordination chemistry [1].

Why Unqualified “Terphenyl Amine” Substitution Risks Device Performance and Synthetic Reproducibility


Although several meta-terphenyl amines share a similar core, the number and position of substituents on the terphenyl scaffold govern solubility, thermal stability, and electronic energy levels . The 2,6-bis(4-tert-butylphenyl) substitution pattern creates a sterically congested environment around the amine that is absent in mono-tert-butyl or unsubstituted analogs. This congestion directly influences the amine’s reactivity in cross-coupling reactions, its ability to form stable metal complexes, and its glass-transition behavior when processed into thin films [1]. Procurement of a generic “terphenyl amine” without verifying the specific substitution pattern therefore introduces uncontrolled variability in key material properties.

Quantitative Differentiation of 2,6-Bis(4-tert-butylphenyl)aniline from Its Closest Terphenyl Amine Analogs


Thermal Stability: Elevated Boiling Point Versus Mono-tert-butyl Analog

The predicted boiling point of 2,6-bis(4-tert-butylphenyl)aniline is 459.9 ± 14.0 °C, which is approximately 23 °C higher than the 436.5 ± 44.0 °C predicted for the mono-tert-butyl analog 5′-(tert-butyl)-[1,1′:3′,1′′-terphenyl]-2′-amine (CAS 161032-48-0) . This difference arises from the larger molecular weight and enhanced van der Waals interactions conferred by the second tert-butylphenyl substituent.

Thermal stability Vapor deposition OLED manufacturing

Density and Packing: Lower Density Compared to Mono-tert-butyl Analog

The predicted density of 2,6-bis(4-tert-butylphenyl)aniline (1.005 ± 0.06 g·cm⁻³) is about 3.6% lower than that of the mono-tert-butyl analog (1.043 ± 0.06 g·cm⁻³) . The decreased density is consistent with the greater steric bulk of two tert-butylphenyl groups, which disrupts efficient molecular packing.

Thin-film morphology Charge transport Material density

Steric Shielding: Two Tert-butyl Groups Double the Steric Bulk at the Reactive Amine Site

2,6-Bis(4-tert-butylphenyl)aniline possesses two 4-tert-butylphenyl substituents ortho to the amine, whereas the closest commercially available comparator 5′-(tert-butyl)-[1,1′:3′,1′′-terphenyl]-2′-amine bears only a single tert-butyl group at the 5′-position of the central ring, leaving the amine less shielded [1]. The molecular weight increases from 301.42 g·mol⁻¹ (mono-tert-butyl) to 357.53 g·mol⁻¹, reflecting the added bulk.

Steric hindrance Catalyst design Selective coupling

Radiation Resistance: Reported Utility as a Photoresist Component

According to GHS classification data, 2,6-bis(4-tert-butylphenyl)aniline is specifically noted for use as a photoresist material due to “high thermal stability and radiation resistance,” properties that are critical for microelectronic component manufacturing . The mono-tert-butyl analog lacks this documented application profile.

Photoresist Microelectronics Radiation hardness

Procurement-Relevant Application Scenarios for 2,6-Bis(4-tert-butylphenyl)aniline


Hole-Transport Material for Thermally Evaporated OLED Devices

The compound’s predicted boiling point of ~460 °C and sterically protected amine make it suitable for vacuum-deposited hole-transport layers (HTLs) in OLEDs. Procurement teams evaluating terphenyl amine HTL candidates should prioritize the bis-substituted variant over mono-substituted analogs to minimize thermal degradation during sublimation and to achieve amorphous films with lower density (~1.005 g·cm⁻³) that may facilitate higher hole mobility .

Sterically Demanding N-Heterocyclic Carbene (NHC) Ligand Precursor

The double ortho-substitution with bulky 4-tert-butylphenyl groups provides the steric environment required for synthesizing NHC ligands with flexible steric bulk . The 2,6-disubstituted aniline architecture is explicitly named in patent literature as a key intermediate for NHCs used in Pd-catalyzed cross-couplings . Researchers should select the bis(tert-butylphenyl) derivative over less hindered anilines when the target NHC complex demands enhanced stabilization of low-valent metal centers.

Photoresist Formulation for Microelectronics Lithography

The compound is documented for use as a photoresist material owing to its high thermal stability and radiation resistance . Microelectronics researchers developing chemically amplified or non-chemically amplified photoresists for deep-UV or e-beam lithography should consider this compound when radiation hardness and thermal budget are critical design parameters, as alternative terphenyl amines lacking this documentation may fail qualification testing.

Coordination Chemistry: Building Block for Stabilized Metal Complexes

The amine group embedded in the sterically congested terphenyl scaffold serves as a ligand or ligand precursor in coordination chemistry, where it contributes to the formation and stabilization of metal complexes . For projects requiring robust catalysts or metal-organic frameworks, this compound offers a defined steric profile that is not replicated by mono-substituted or unsubstituted terphenyl amines.

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